5-Bromo-2-chloropyrimidine
Overview
Description
5-Bromo-2-chloropyrimidine: is a heterocyclic organic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and chlorine atoms, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that halogenated pyrimidines like 5-bromo-2-chloropyrimidine often interact with various biological molecules due to their electrophilic nature .
Mode of Action
This compound is an electrophile, meaning it has a tendency to accept electrons. This property allows it to undergo nucleophilic substitution reactions . In the presence of nucleophiles, such as alcohols or amines, the chlorine atom in the this compound molecule can be replaced, forming an intermediate and subsequently undergoing cleavage and recombination reactions .
Biochemical Pathways
Halogenated pyrimidines are often used in the synthesis of pharmaceuticals, such as inhibitors , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly basic, insoluble in water but soluble in common organic solvents including dichloromethane and chloroform . These properties could influence its bioavailability.
Result of Action
Given its use in the synthesis of pharmaceuticals such as inhibitors , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions involving the chlorine atom in the this compound molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloropyrimidine involves the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of an organic amine such as triethylamine. The reaction is typically carried out under nitrogen protection at a temperature of 80-85°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using a one-step method. This involves heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by a reaction with phosphorus oxychloride and an organic amine. This method significantly improves production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atom in 5-Bromo-2-chloropyrimidine can be replaced by nucleophiles such as amines or alcohols. This reaction typically occurs under mild conditions with the use of a base.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents such as indium organometallics, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with bases such as sodium hydroxide or potassium carbonate.
Cross-Coupling Reactions: Reagents include indium organometallics, palladium catalysts, and bases such as triethylamine.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: 2-chloro-5-substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various inhibitors and other bioactive molecules. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-fluoropyrimidine: Similar but with a fluorine atom instead of a chlorine atom.
2-Chloro-5-bromopyrimidine: Another isomer with the same molecular formula but different positions of the substituents.
Uniqueness: 5-Bromo-2-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo both nucleophilic substitution and cross-coupling reactions sets it apart from other similar compounds .
Biological Activity
5-Bromo-2-chloropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with bromine and chlorine atoms. The presence of these halogens contributes to its reactivity and biological properties. Its chemical structure can be represented as follows:
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound and its derivatives. A notable study synthesized various bromo-pyrimidine derivatives, including this compound, and evaluated their cytotoxic effects against several tumor cell lines, such as HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia) using the MTT assay. The results indicated that certain derivatives exhibited potent inhibitory activity against Bcr/Abl tyrosine kinase, a target in cancer therapy, suggesting their potential as alternative treatments to existing therapies like Dasatinib .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5b | K562 | 1.2 | Bcr/Abl Inhibition |
5c | A549 | 2.3 | Apoptosis Induction |
5e | HCT116 | 0.9 | Cell Cycle Arrest |
Anticonvulsant Activity
Research has also indicated that derivatives of this compound possess anticonvulsant properties. A study focused on synthesizing 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives demonstrated significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications as well. Various studies have reported that pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains. This activity is attributed to the ability of these compounds to interfere with microbial DNA synthesis or function .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as a potent inhibitor of Bcr/Abl kinase, which is crucial in the treatment of certain leukemias.
- DNA Intercalation : Some studies suggest that it may intercalate into DNA, disrupting replication processes.
- Neurotransmitter Modulation : In anticonvulsant applications, it may influence neurotransmitter levels or receptor activity.
Case Studies
- Bcr/Abl Kinase Inhibition : In a study evaluating various bromo-pyrimidine derivatives, compounds were tested against K562 cells. The most effective inhibitors showed IC50 values significantly lower than Dasatinib, indicating their potential as effective alternatives in targeted cancer therapies .
- Anticonvulsant Efficacy : A series of experiments conducted on animal models demonstrated that hydrazine derivatives of this compound significantly reduced seizure frequency and duration compared to control groups, suggesting a strong anticonvulsant profile .
Properties
IUPAC Name |
5-bromo-2-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGIBDJXEVAVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Record name | 5-bromo-2-chloropyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345731 | |
Record name | 5-Bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32779-36-5 | |
Record name | 5-Bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Bromo-2-chloropyrimidine of interest to synthetic chemists?
A1: this compound is a valuable building block in organic synthesis due to its differential reactivity in cross-coupling reactions. [, ] The presence of both bromine and chlorine substituents at positions 5 and 2, respectively, allows for chemoselective substitution reactions. This means that researchers can selectively target either the bromine or chlorine atom for replacement with other chemical groups, enabling the synthesis of a diverse range of pyrimidine derivatives. []
Q2: Can you give an example of how this chemoselectivity is applied in synthesis?
A2: Absolutely. Research demonstrates that reacting this compound with triorganoindium reagents (R3In) in the presence of a palladium catalyst leads to preferential substitution of the bromine atom. [] This allows for the introduction of various R groups at the 5-position while retaining the chlorine atom for further functionalization. Using a higher equivalent of the R3In reagent can then achieve disubstitution, replacing both the bromine and chlorine. This sequential approach provides a powerful tool for building complex pyrimidine-containing molecules. []
Q3: Are there specific examples of compounds synthesized using this strategy?
A3: Yes, the alkaloid hyrtinadine A was successfully synthesized for the first time using this chemoselective cross-coupling approach. [] Researchers employed a two-fold cross-coupling reaction between this compound and a specific triorganoindium reagent, tri(3-indolyl)indium, to achieve this synthesis. This highlights the utility of this compound as a versatile starting material in the preparation of biologically relevant molecules. []
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